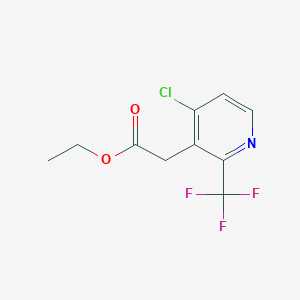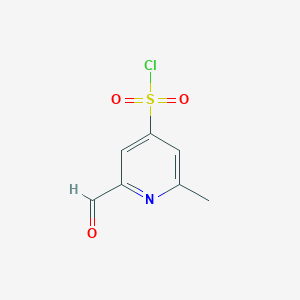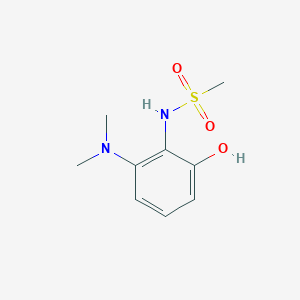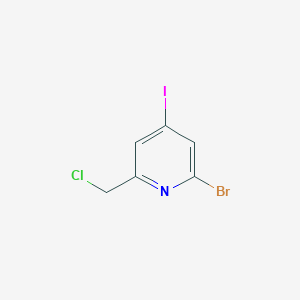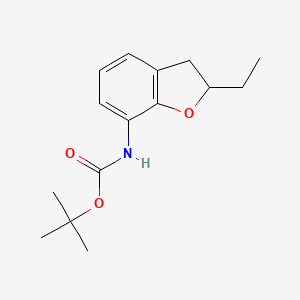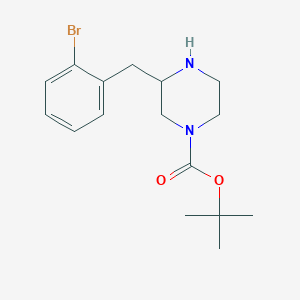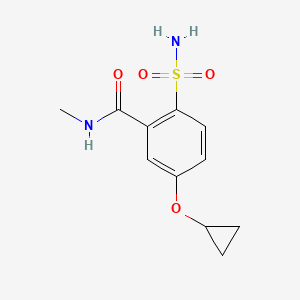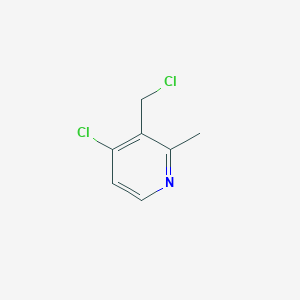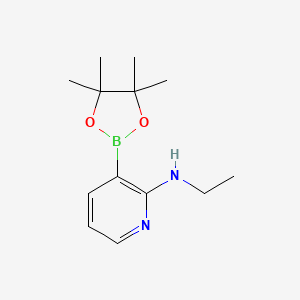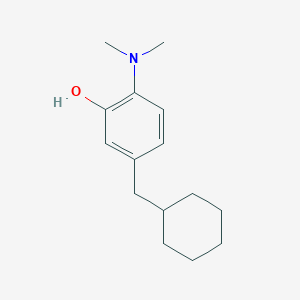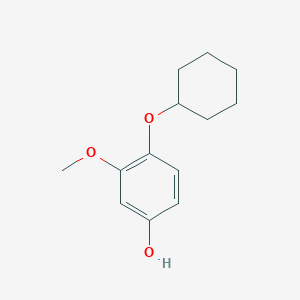
4-(Cyclohexyloxy)-3-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexyloxy)-3-methoxyphenol is an organic compound characterized by a phenolic structure substituted with a cyclohexyloxy group at the 4-position and a methoxy group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-3-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, cyclohexanol, and methanol as the primary starting materials.
Etherification: The phenol undergoes etherification with cyclohexanol in the presence of an acid catalyst, such as sulfuric acid, to form 4-(Cyclohexyloxy)phenol.
Methylation: The 4-(Cyclohexyloxy)phenol is then methylated using methanol and a methylating agent like dimethyl sulfate or methyl iodide to introduce the methoxy group at the 3-position, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Cyclohexyloxy)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The methoxy and cyclohexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Applications De Recherche Scientifique
4-(Cyclohexyloxy)-3-methoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the phenolic structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexyloxy)-3-methoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic structure allows it to donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress.
Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Antimicrobial Action: The compound can disrupt microbial cell membranes, leading to antimicrobial activity.
Comparaison Avec Des Composés Similaires
4-Methoxyphenol: Lacks the cyclohexyloxy group, making it less hydrophobic.
4-(Cyclohexyloxy)phenol: Lacks the methoxy group, affecting its reactivity and solubility.
3-Methoxyphenol: Lacks the cyclohexyloxy group, altering its chemical properties.
Uniqueness: 4-(Cyclohexyloxy)-3-methoxyphenol is unique due to the presence of both cyclohexyloxy and methoxy groups, which confer distinct chemical properties, such as increased hydrophobicity and altered reactivity. These properties make it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
4-cyclohexyloxy-3-methoxyphenol |
InChI |
InChI=1S/C13H18O3/c1-15-13-9-10(14)7-8-12(13)16-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
Clé InChI |
BCLIDUBKZSDPPJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)O)OC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


